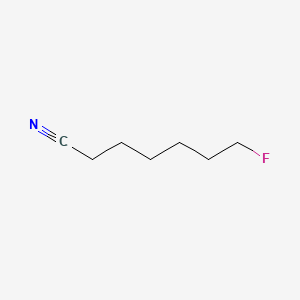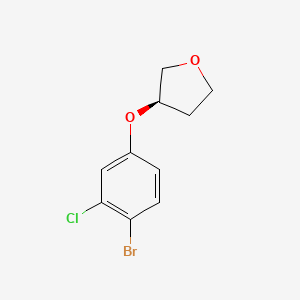
(R)-3-(4-bromo-3-chlorophenoxy)tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(4-bromo-3-chlorophenoxy)tetrahydrofuran is an organic compound characterized by the presence of a tetrahydrofuran ring substituted with a 4-bromo-3-chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-bromo-3-chlorophenoxy)tetrahydrofuran typically involves the reaction of 4-bromo-3-chlorophenol with an appropriate tetrahydrofuran derivative under specific conditions. The reaction may require the use of a base, such as sodium hydride, to deprotonate the phenol and facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of ®-3-(4-bromo-3-chlorophenoxy)tetrahydrofuran may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-bromo-3-chlorophenoxy)tetrahydrofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated or partially reduced products.
Substitution: The bromine and chlorine atoms on the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dehalogenated compounds.
Scientific Research Applications
®-3-(4-bromo-3-chlorophenoxy)tetrahydrofuran has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-3-(4-bromo-3-chlorophenoxy)tetrahydrofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and may require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: This compound is used in the synthesis of various pharmaceutical and biologically active compounds.
4-Bromo-3-chlorophenol: A precursor in the synthesis of ®-3-(4-bromo-3-chlorophenoxy)tetrahydrofuran.
Uniqueness
®-3-(4-bromo-3-chlorophenoxy)tetrahydrofuran is unique due to its specific substitution pattern and the presence of a tetrahydrofuran ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H10BrClO2 |
|---|---|
Molecular Weight |
277.54 g/mol |
IUPAC Name |
(3R)-3-(4-bromo-3-chlorophenoxy)oxolane |
InChI |
InChI=1S/C10H10BrClO2/c11-9-2-1-7(5-10(9)12)14-8-3-4-13-6-8/h1-2,5,8H,3-4,6H2/t8-/m1/s1 |
InChI Key |
LHAVWUPQLTWZSP-MRVPVSSYSA-N |
Isomeric SMILES |
C1COC[C@@H]1OC2=CC(=C(C=C2)Br)Cl |
Canonical SMILES |
C1COCC1OC2=CC(=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


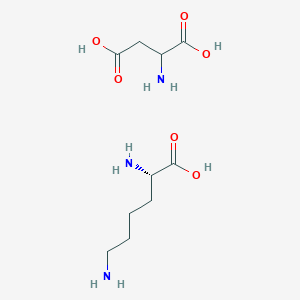
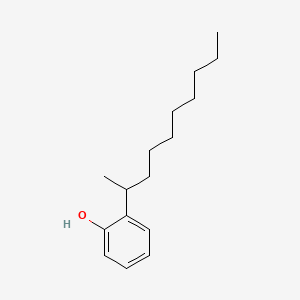

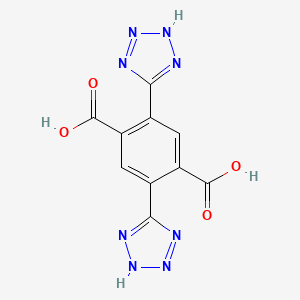
![N-(4-[Benzoyl]benzyl)-N-(4-bromo phenyl)-N,N-dimethylammonium butyltriphenyl borate](/img/structure/B13732021.png)

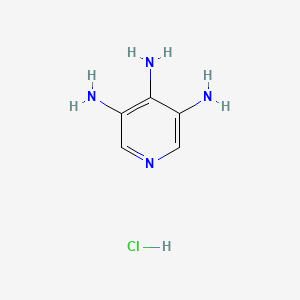
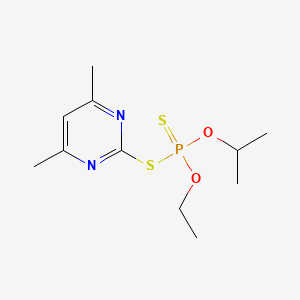
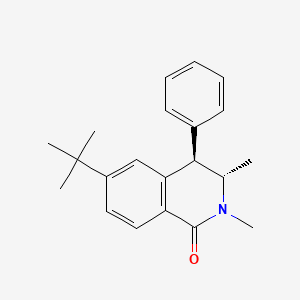
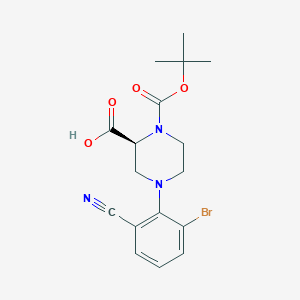

![(NE)-N-[(2-isoquinolin-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B13732079.png)

